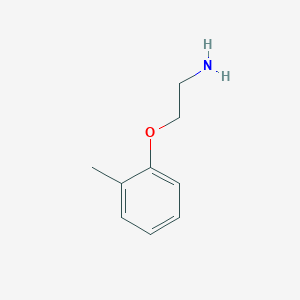

2-(2-methylphenoxy)ethylamine

Descripción

Nomenclature and Chemical Classification in Scholarly Contexts

The precise naming and classification of a chemical compound are fundamental to clear and unambiguous scientific communication.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2-methylphenoxy)ethanamine . In scientific literature and chemical databases, it is also referred to by several synonyms, which are crucial for comprehensive literature searches.

| Nomenclature Type | Name |

| IUPAC Name | 2-(2-methylphenoxy)ethanamine |

| Common Synonym | 2-(o-tolyloxy)ethylamine |

| CAS Registry Number | 26583-60-8 |

This table provides the standardized IUPAC name and a common synonym for 2-(2-methylphenoxy)ethylamine, along with its unique CAS Registry Number for database identification.

This compound belongs to the larger class of phenoxyethylamine derivatives. evitachem.com This classification is based on its core structure, which consists of a phenoxy group linked to an ethylamine moiety. evitachem.com The presence of a methyl group on the ortho position of the phenoxy ring is a key distinguishing feature that influences its steric and electronic properties. vulcanchem.com Phenoxyethylamine derivatives are a significant scaffold in medicinal chemistry, known for their ability to interact with various biological targets. mdpi.commdpi.com

IUPAC and Common Synonyms in Scientific Literature

Historical Overview of Research Interest and Discovery

The scientific journey of this compound and its analogs is rooted in the foundational principles of organic synthesis and the quest for new therapeutic agents.

Early synthetic methods for phenoxyethylamine derivatives often involved the reaction of a phenol with a halogenated ethylamine derivative. A common laboratory-scale synthesis for this compound involves the alkylation of 2-methylphenol with a suitable 2-haloethylamine, such as 2-chloroethylamine hydrochloride, in the presence of a base.

More advanced and industrially scalable methods have been developed for related phenoxyethylamines. One such method involves the reaction of an ortho-substituted phenol with a 2-alkyloxazoline to form a 2-alkoxyphenoxyethylacetamide intermediate, which is then hydrolyzed to yield the desired phenoxyethylamine. google.com Another approach involves the reaction of a haloethane with potassium phthalimide, followed by hydrolysis to release the free amine.

The research focus on phenoxyethylamine derivatives has evolved significantly over time. Initially, interest was driven by the discovery of their potential as therapeutic agents. For instance, derivatives of this scaffold have been investigated for their potential to interact with neurotransmitter systems, such as serotonin and dopamine receptors, suggesting applications in the development of agents for mood disorders. vulcanchem.com

In the realm of organic synthesis, this compound and its analogs are valued as versatile building blocks. evitachem.com The amine group can undergo a variety of reactions, including nucleophilic additions and substitutions, making it a useful intermediate for constructing more complex molecules. evitachem.com For example, it can react with epoxides to form beta-amino alcohols, a common structural motif in pharmaceuticals.

Early Synthetic Efforts and Methodological Advancements

Significance and Academic Relevance in Contemporary Chemical and Biomedical Sciences

The academic relevance of this compound and the broader class of phenoxyethylamine derivatives remains high due to their continued importance in drug discovery and materials science.

The phenoxyethylamine scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This versatility has led to the development of numerous derivatives with a wide range of biological activities, including potential antimicrobial and anticancer properties. evitachem.comsmolecule.com Research continues to explore how modifications to the phenoxy ring and the ethylamine side chain can fine-tune the pharmacological profile of these compounds. vulcanchem.commdpi.com

Furthermore, the amine functionality of these compounds makes them useful in polymer chemistry, where they can act as curing agents for epoxy resins, enhancing the thermal and mechanical properties of the resulting materials. vulcanchem.com The ongoing investigation into new synthetic methodologies and applications ensures that this compound and its derivatives will remain a subject of academic interest for the foreseeable future.

Role as a Versatile Synthetic Intermediate

The primary role of this compound in chemical research is that of a versatile synthetic intermediate. Its bifunctional nature—a nucleophilic amine and a modifiable aromatic ring—allows it to be a key component in the assembly of a wide range of target molecules. The ethylamine portion readily participates in reactions such as amidation and alkylation, making it a reliable building block for constructing larger molecular architectures. vulcanchem.com

A significant application is in the synthesis of pharmacologically active compounds. For instance, it is a documented precursor in the preparation of certain cardiovascular drugs. google.com Its structural analogs, such as 2-(2-methoxyphenoxy)ethylamine, are key intermediates in the synthesis of widely used pharmaceuticals like Carvedilol and Tamsulosin, highlighting the importance of the phenoxy-ethylamine scaffold in medicinal chemistry. google.comchemicalbook.com The synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with an appropriate phenoxy-ethylamine derivative. google.comgoogle.com

Researchers have utilized this compound to create novel benzamide derivatives. vulcanchem.com A typical synthetic route involves the coupling of this compound with a substituted benzoyl chloride, such as 4-butoxybenzoyl chloride, in the presence of a base to form the corresponding N-substituted benzamide. vulcanchem.com This reaction showcases the utility of the compound's amine group in forming stable amide bonds, a common linkage in bioactive molecules.

Table 1: Synthetic Applications of this compound

| Precursor | Reagent(s) | Product | Application Area |

| This compound | 4-(2,3-epoxypropoxy)-carbazole | 1-[carbazolyl-(4)-oxy]-3-[2-(2-methylphenoxy)-ethylamino]-propan-2-ol (Carvedilol Analog) | Cardiovascular Drug Synthesis google.com |

| This compound | 4-Butoxybenzoyl chloride, Triethylamine | 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide | Benzamide Derivative Synthesis vulcanchem.com |

| 2-Methylphenol (Precursor to the title compound) | 2-Chloroethylamine hydrochloride, Base | This compound | Intermediate Synthesis |

Emerging Research Applications Beyond Traditional Uses

Beyond its established role as a synthetic intermediate, the structural features of this compound have prompted investigations into its potential for more direct pharmacological and material science applications. The phenethylamine core is a well-known pharmacophore present in many neuroactive compounds, suggesting that derivatives of this compound could interact with biological targets. mdpi.com

Emerging research focuses on the potential of this chemical family in the development of therapeutic agents for neurological disorders. Studies on structurally similar phenethylamine derivatives have shown activity as inhibitors of neurotransmitter reuptake, a key mechanism for antidepressant drugs. nih.gov For example, a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives were evaluated for their ability to inhibit the synaptosomal uptake of norepinephrine and serotonin. nih.gov This line of inquiry suggests that modifying the this compound structure could yield novel candidates for treating conditions like depression and anxiety. Likewise, related N-substituted phenoxy-ethylamines have been synthesized and evaluated for anticonvulsant activity, further broadening the potential neurological applications of this structural class. researchgate.net

In the realm of materials science, the phenoxy moiety, a key component of this compound, is being explored for the development of advanced polymers. Research into poly(organophosphazenes) has shown that incorporating aryloxy side groups, such as p-methylphenoxy, can modify the material's properties. acs.org These side groups can influence characteristics like hydrophobicity and refractive index, making them suitable for creating specialized materials such as bioerodible polymers for drug delivery or films with specific optical properties. acs.org While not a direct application of the title compound, this research highlights an innovative and non-traditional direction for its core structural elements.

Table 2: Emerging Research Areas for the this compound Scaffold

| Research Area | Focus | Potential Application | Rationale |

| Medicinal Chemistry | Development of novel psychoactive agents | Antidepressant and anxiolytic drugs | The phenethylamine core is a known neuroactive pharmacophore; derivatives show potential to modulate neurotransmitter systems. nih.govmdpi.com |

| Medicinal Chemistry | Anticonvulsant activity screening | Treatment of seizure disorders | Related N-substituted phenoxy-ethylamine derivatives have demonstrated anticonvulsant properties in preclinical models. researchgate.net |

| Materials Science | Advanced polymer synthesis | Bioerodible polymers, optical materials | The aryloxy group can be incorporated into polymer backbones to control physical and optical properties. acs.org |

Propiedades

IUPAC Name |

2-(2-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYUDCFZHJXQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067226 | |

| Record name | Ethanamine, 2-(2-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26583-60-8 | |

| Record name | 2-(2-Methylphenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2-(2-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026583608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(2-methylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-(2-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry

Synthetic Pathways to 2-(2-Methylphenoxy)ethylamine

The primary synthetic strategies for creating the ether linkage and introducing the amine functionality are central to producing this compound.

In a laboratory setting, the Williamson ether synthesis is a common and well-established method for preparing this compound. libretexts.orgbyjus.comwikipedia.org This S\textsubscript{N}2 reaction involves an alkoxide reacting with a primary alkyl halide. wikipedia.org

The key precursors for the synthesis of this compound are a derivative of 2-methylphenol (o-cresol) and an ethylamine moiety with a suitable leaving group.

Phenolic Component : The synthesis typically starts with 2-methylphenol, which serves as the nucleophile after deprotonation. evitachem.com

Ethylamine Synthon : A common electrophile is a 2-haloethylamine, such as 2-chloroethylamine or 2-bromoethylamine, often used as a hydrochloride salt. An alternative strategy involves a protected amine, such as N-(2-bromoethyl)phthalimide, which is used in the Gabriel synthesis to avoid side reactions and is later deprotected to reveal the primary amine. google.com Another approach involves the reduction of 2-(2-methylphenoxy)acetonitrile. google.com Reductive amination of a corresponding aldehyde or ketone is another potential route. vulcanchem.comwikipedia.org

The success of the laboratory synthesis depends on carefully controlled reaction conditions.

Base and Solvent : The reaction of 2-methylphenol with a haloethylamine is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the phenol. wvu.edu Solvents such as acetone, ethanol, or dimethylformamide (DMF) are often employed. byjus.com For instance, one method involves reacting 2-methylphenol with 2-chloroethylamine hydrochloride under reflux conditions with potassium carbonate.

Catalysis : In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to facilitate the reaction between the aqueous and organic phases, enhancing the reaction rate.

Purification : After the reaction, the product is typically isolated and purified using techniques such as extraction, distillation, or column chromatography to achieve the desired purity. vulcanchem.com

Table 1: Comparison of Laboratory Synthesis Precursors

| Precursor Strategy | Phenolic Component | Ethylamine Source | Key Reagents/Steps |

|---|---|---|---|

| Direct Alkylation | 2-Methylphenol | 2-Chloroethylamine HCl | K₂CO₃, Reflux |

| Gabriel Synthesis | 2-Methylphenol | N-(2-bromoethyl)phthalimide | Base, then Hydrazine/Acid |

| Nitrile Reduction | 2-Methylphenol | Bromoacetonitrile | Base, then LiAlH₄ |

| Reductive Amination | 2-(2-Methylphenoxy)acetaldehyde | Ammonia | Reducing agent (e.g., NaBH₃CN) |

For production on a larger scale, the synthetic route must be efficient, cost-effective, and safe. google.com Industrial methods often adapt laboratory protocols to meet these demands. byjus.com

Transitioning from the lab to industrial scale requires significant optimization.

Reagent Selection : Industrial processes prioritize the use of less hazardous and more economical reagents. For example, while potent reducing agents like lithium aluminum hydride (LiAlH₄) or strong bases like sodium hydride (NaH) may be used in the lab, they are often avoided in large-scale manufacturing due to safety and cost concerns. google.com

Process Control : Key parameters such as temperature, pressure, and reaction time are meticulously controlled to maximize yield and minimize the formation of byproducts. vulcanchem.com For similar phenoxyethylamine syntheses, yields can range from 70-75% with purities exceeding 98%.

Workup and Purification : Purification methods are adapted for bulk quantities. Recrystallization is a common technique for isolating the final product in solid form, which can be easier to handle and store than a liquid. google.comwvu.edu The choice of solvent for recrystallization, such as ethyl acetate, is critical for achieving high purity.

Modern synthetic chemistry emphasizes sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. paperpublications.orgrsc.org

Atom Economy : Routes like the Gabriel synthesis can generate significant waste from the phthalimide group. One-pot reactions or catalytic routes that avoid protecting groups are preferred to improve atom economy. paperpublications.org

Solvent Choice : Efforts are made to use greener solvents, such as water or ethanol, or to develop solvent-free reaction conditions. paperpublications.org For instance, some phthalimide substitution reactions can be run under solvent-free conditions at high temperatures.

Catalysis : The use of recoverable and reusable catalysts is a cornerstone of green chemistry. paperpublications.org While not specifically detailed for this compound in the provided results, the broader field is moving towards catalytic reductive amination and hydrogen-borrowing reactions which are more sustainable than stoichiometric methods. wikipedia.orgrsc.org

Table 2: Industrial vs. Green Synthesis Considerations

| Parameter | Typical Industrial Approach | Green Chemistry Goal |

|---|---|---|

| Reagents | Cost-effective, readily available | Low toxicity, renewable, high atom economy |

| Solvents | Acetonitrile, DMF, Toluene | Water, Ethanol, Supercritical CO₂, Solvent-free |

| Catalysis | Stoichiometric bases (e.g., KOH, K₂CO₃) | Recyclable catalysts, biocatalysts (e.g., transaminases) |

| Energy | Reflux temperatures (50-150°C) for hours | Ambient temperature/pressure, microwave irradiation |

| Waste | Byproducts from protecting groups, spent reagents | Minimal to no byproducts ("zero-waste") |

Optimization for Purity and Yield in Bulk Production

Novel Synthetic Methodologies and Innovations

The synthesis of this compound and its analogs has evolved to include innovative methods aimed at improving efficiency, safety, and scalability. A notable approach is the one-pot synthesis that circumvents the use of phthalimide, thereby reducing waste and process steps. While this method offers a more streamlined process, it may result in lower purity compared to the traditional phthalimide route, which remains favored for pharmaceutical applications due to its high purity and proven scalability.

Further innovations include the use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to facilitate the alkylation of 2-methoxyphenol in a solvent-free system, aligning with green chemistry principles. Biocatalytic methods are also emerging as a powerful tool. For instance, the selective hydrolysis of related precursors using enzymes can yield valuable intermediates with high stereoselectivity, minimizing the need for protecting groups and reducing waste. acs.org

| Parameter | Phthalimide Route | One-Pot Route |

| Steps | 3 | 1 |

| Yield | 70–75% | 73.4% |

| Purity | 98.05–98.74% | 97.0% |

| Catalyst | TBAB | KOH |

| Byproducts | Phthalic acid derivatives | Ammonia, CO₂ |

| Scalability | Industrial-scale proven | Lab-scale only |

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is characterized by the distinct reactivities of its primary amine and phenoxy groups.

Reactions at the Amine Functionality

The primary amine group is a key site for a variety of chemical transformations, including acylation, alkylation, and nucleophilic substitution.

The primary amine of this compound readily undergoes acylation with acyl chlorides or carboxylic acids to form the corresponding amides. vulcanchem.com This reaction is fundamental in synthesizing a wide range of derivatives. For example, reaction with 4-butoxybenzoyl chloride yields 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide. vulcanchem.com The use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct amidation with carboxylic acids. fishersci.de These reactions are often carried out in aprotic solvents, sometimes in the presence of a base to neutralize the acid byproduct. fishersci.de

Table of Acylation and Amidation Reactions

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | 4-Butoxybenzoyl chloride | 4-Butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide | vulcanchem.com |

The nitrogen atom of the amine can be alkylated to form secondary and tertiary amines. Reaction with alkyl halides, such as bromoethane, can lead to a mixture of products, including secondary and tertiary amines, as well as quaternary ammonium salts. libretexts.org To achieve more controlled synthesis of specific substituted amines, reductive amination is a useful strategy. libretexts.org This involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. libretexts.org For instance, N-Methyl-2-(2-methylphenoxy)-1-ethanamine can be synthesized by the displacement of a bromide with methylamine. vulcanchem.com

Table of Alkylation Reactions

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 2-(2-methylphenoxy)ethyl bromide | Methylamine | N-Methyl-2-(2-methylphenoxy)ethanamine | vulcanchem.com |

The amine group of this compound acts as a nucleophile and can participate in substitution reactions. ibchem.com A significant example is its reaction with epoxides. The amine attacks the less substituted carbon of the epoxide ring, leading to a ring-opening reaction that forms a secondary alcohol. This reaction is a key step in the synthesis of the β-blocker drug Carvedilol, where this compound reacts with 4-(2,3-epoxypropoxy)carbazole. google.com

Alkylation Reactions and Formation of Substituted Amines

Reactions Involving the Phenoxy Moiety

The phenoxy group of this compound also offers sites for chemical modification. The aromatic ring can undergo electrophilic substitution reactions. vulcanchem.com Additionally, if substituents are present on the ring, they can be modified. For example, a bromo-substituted derivative can undergo nucleophilic substitution to replace the bromine atom with other functional groups. evitachem.com The methyl group on the phenoxy ring can also be a target for oxidation under specific conditions. These reactions allow for the synthesis of a diverse array of derivatives with potentially altered biological activities. vulcanchem.com

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Oxidation and Reduction Reactions

The this compound molecule has several sites susceptible to oxidation and reduction, including the amine group, the aromatic ring, and the methyl substituent.

Oxidation: The primary amine group is prone to oxidation. Under strong oxidizing conditions with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the amine can be oxidized, potentially leading to the formation of nitro compounds or degradation of the aromatic ring. For a related compound, 2-(3-Bromo-2-methyl-phenoxy)-ethylamine, oxidation can lead to the formation of quinones. evitachem.com The sulfur analogue, 2-(2-methylthio)-ethylamine, can be oxidized with hydrogen peroxide (perhydrol) in acetic acid to form the corresponding sulfinyl derivative. google.com

Reduction: Reduction reactions can also occur, particularly on derivatives of the parent compound. For example, the amide derivative 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid can be reduced with lithium aluminum hydride (LiAlH₄) to cleave the amide bond, yielding 2-(4-Chloro-2-methylphenoxy)ethylamine and glycine. Catalytic hydrogenation of this same chloro-derivative using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) can lead to dechlorination, removing the chlorine atom from the aromatic ring.

A summary of these reactions on related compounds is provided in the table below.

| Reaction Type | Reagent/Conditions | Substrate (Analogue) | Product(s) |

| Oxidation | KMnO₄ or CrO₃ | N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine | Ketones or carboxylic acids |

| Oxidation | Hydrogen Peroxide / Acetic Acid | 1-[carbazolyl-(4)-oxy]-3-[2-(2-methylthiophenoxy)-ethylamino]-propan-2-ol | 1-[carbazolyl-(4)-oxy]-3-[2-(2-methylsulphinylphenoxy)-ethylamino]-propan-2-ol |

| Reduction | LiAlH₄ | 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid | 2-(4-Chloro-2-methylphenoxy)ethylamine + glycine |

| Reduction | H₂ / Pd-C | 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid | Dechlorinated amide derivatives |

Cyclization and Rearrangement Reactions

The structure of this compound and its derivatives allows for various cyclization reactions to form heterocyclic systems. For example, derivatives of phenoxyethylamines can be used as precursors in the synthesis of 1,2,4-triazoles. vulcanchem.com One potential synthetic pathway involves the reaction of a phenoxyethylamine derivative with other reagents to build the triazole ring. vulcanchem.com

In a different context, the herbicide 2-(4-methylphenoxy)triethylamine hydrochloride (MPTA) is known to inhibit lycopene cyclase, an enzyme that performs cyclization reactions in carotenoid biosynthesis, converting the linear lycopene into the bicyclic β-carotene. nih.gov While this is an inhibition of a biological cyclization, it points to the interaction of such structures with systems that perform cyclization.

Furthermore, the synthesis of substituted tetrahydrofurans has been achieved through the dehydrative cyclization of 1,4-diols catalyzed by ferrocenium tetrafluoroborate. mdpi.com This demonstrates a method for forming five-membered rings from linear precursors that share structural similarities with parts of this compound derivatives. Indole derivatives can also be synthesized through catalyst-controlled cyclization reactions of 2-indolylmethanols. rsc.org

Formation of Coordination Complexes and Ligand Chemistry

The ethylamine moiety in this compound contains a nitrogen atom with a lone pair of electrons, making it a potential ligand for coordination with metal ions. The ether oxygen in the phenoxy group can also participate in coordination.

The amine functionality can participate in reactions to form more complex ligands. For example, secondary amines can coordinate with metal ions. vulcanchem.com Research on structurally similar compounds demonstrates this coordinating ability. For instance, ethanamine derivatives with methoxyethoxy groups are used as ligands in coordination chemistry to form stable complexes with f-block metals, which are studied for their luminescent and electrochemical properties. These ligands coordinate to metal ions through their nitrogen and oxygen atoms.

Tripodal Schiff base ligands, which can be synthesized from tetraamine ligands, react with various metal ions including Gd(III), La(III), Sm(III), Al(III), and Fe(III) to form metal complexes. researchgate.net In some cases, these ligands can be heptadentate, coordinating through multiple nitrogen and oxygen atoms. researchgate.net Manganese(II) complexes have also been synthesized with 2-aminomethylpyridine-derived ligands that bear a methoxyalkyl arm, where the ether oxygen may or may not coordinate depending on the specific ligand structure. researchgate.net

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(2-methylphenoxy)ethylamine by probing the interaction of the molecule with electromagnetic radiation. Each method provides unique information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and quantity of atoms in the molecule.

In a typical ¹H NMR spectrum, the hydrogen atoms of this compound would exhibit signals in distinct regions. docbrown.info The aromatic protons on the methyl-substituted benzene ring are expected to appear as a multiplet in the range of δ 6.8–7.2 ppm. The protons of the ethylamine side chain would be split into characteristic patterns due to spin-spin coupling. The two protons on the carbon adjacent to the oxygen (O-CH₂) would likely resonate as a triplet around δ 3.8–4.1 ppm, while the two protons on the carbon adjacent to the nitrogen (N-CH₂) would also appear as a triplet. The protons of the primary amine (NH₂) often appear as a broad singlet, and the methyl group (CH₃) on the aromatic ring would present as a singlet in the aliphatic region. The integration of these signals would correspond to the number of protons in each unique environment, confirming the 3:2:2:4 ratio for the methyl, methylene, methylene, and aromatic protons, respectively. docbrown.info

¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon environments. libretexts.org The spectrum would show distinct signals for the methyl carbon, the two aliphatic carbons of the ethylamine chain, and the carbons of the aromatic ring, including the two quaternary carbons bonded to the oxygen and the methyl group. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic protons (Ar-H) | 6.8 - 7.2 | Multiplet |

| Methylene protons (-O-CH₂-) | 3.8 - 4.1 | Triplet |

| Methylene protons (-CH₂-N) | ~2.9 - 3.2 | Triplet |

| Amine protons (-NH₂) | Variable, broad | Singlet |

| Methyl protons (Ar-CH₃) | ~2.2 - 2.4 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern upon ionization. scienceready.com.au The molecular formula of the compound is C₉H₁₃NO, corresponding to a molecular weight of approximately 151.21 g/mol . In an MS experiment, this would be observed as the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 151.

The fragmentation of the molecular ion provides a structural fingerprint. scienceready.com.au For this compound, characteristic fragmentation pathways are expected. A common fragmentation for primary amines like ethylamine is the cleavage of the carbon-carbon bond adjacent to the nitrogen, which would result in a highly stable iminium ion. scienceready.com.audocbrown.info This would correspond to a base peak at m/z 30, representing the [CH₂NH₂]⁺ fragment. docbrown.infomiamioh.edu Another significant fragmentation would involve the cleavage of the ether bond, which could lead to fragments corresponding to the methylphenoxyl radical and the ethylamine cation, or vice versa.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 121 | [C₈H₉O]⁺ | Loss of ethylamine radical (•CH₂NH₂) |

| 107 | [C₇H₇O]⁺ | Cleavage of the ether bond |

| 30 | [CH₄N]⁺ | Alpha-cleavage, forming the iminium ion; likely the base peak. docbrown.info |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. savemyexams.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The presence of a primary amine group (-NH₂) is typically confirmed by two sharp bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. libretexts.orgechemi.com The C-H stretching vibrations of the aromatic ring appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and ethyl groups absorb just below 3000 cm⁻¹. libretexts.org A crucial band for this molecule is the aromatic C-O-C ether stretch, which is expected to show a strong absorption around 1250 cm⁻¹. Additionally, C=C stretching vibrations within the aromatic ring typically produce several peaks in the 1450-1650 cm⁻¹ region. athabascau.ca

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 3300 - 3500 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch (two bands) libretexts.org |

| 3020 - 3100 | Aromatic C-H | Stretch libretexts.org |

| 2850 - 2960 | Aliphatic C-H | Stretch |

| 1450 - 1650 | Aromatic C=C | Ring Stretch athabascau.ca |

| ~1250 | Aryl Ether (C-O-C) | Asymmetric Stretch |

UV-Vis Spectroscopy for Electronic Transitions (if applicable)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. youtube.com This technique is applicable to molecules containing π-electron systems and non-bonding electrons, such as this compound. unchainedlabs.com

The substituted benzene ring in the molecule is a chromophore that absorbs UV radiation. This absorption is due to π → π* electronic transitions within the aromatic system. youtube.com The presence of substituents on the benzene ring (the methyl and ethylamine ether groups) can influence the wavelength of maximum absorbance (λmax). While the exact λmax would need to be determined experimentally, the compound is expected to show characteristic absorption in the UV region, typically around 260-280 nm. This technique is often used in conjunction with HPLC for quantitative analysis, where the detector is set to a wavelength at which the analyte absorbs strongly. unchainedlabs.com

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from impurities and for determining its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of this compound. Purity levels are often reported as a percentage determined by the area of the main peak relative to the total area of all peaks in the chromatogram. nih.gov

A common approach for this type of compound is reversed-phase HPLC. In this mode, a nonpolar stationary phase, such as a C18 or C8 bonded silica column, is used with a polar mobile phase. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov Separation is achieved based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Due to the UV-active aromatic ring, a UV detector is highly effective for this analysis, often set at a wavelength around 254 nm or 258 nm. nih.gov By comparing the retention time of the main peak to that of a certified reference standard, the identity of the compound can be confirmed, while the peak area allows for precise quantification.

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Setting |

|---|---|

| Mode | Reversed-Phase |

| Column (Stationary Phase) | C18 or C8, 5 µm particle size nih.gov |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV Absorbance at ~254-260 nm nih.gov |

| Temperature | Ambient or controlled (e.g., 25°C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in a sample. nih.gov It is particularly useful for detecting impurities that may be present in this compound, such as residual starting materials or byproducts from its synthesis.

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. gdut.edu.cn The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound. nih.gov

For the analysis of amines like this compound, a specific GC column, such as one designed for volatile amines, is often used to achieve optimal separation. nih.gov The GC temperature program is carefully controlled to ensure the effective separation of all components. gdut.edu.cn For instance, a method might involve an initial temperature hold, followed by a series of temperature ramps to elute compounds with different boiling points. gdut.edu.cn

Table 1: Illustrative GC-MS Parameters for Amine Analysis

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 290 °C |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injection Mode | Splitless |

| Temperature Program | Initial 80°C (1 min), ramp to 180°C at 5°C/min, then to 240°C at 10°C/min, then to 290°C at 25°C/min (hold 10 min) |

| MS Detector | Full scan mode (e.g., 20-500 m/z) |

This table presents a general set of parameters; specific conditions may need to be optimized for the analysis of this compound.

Potential volatile impurities in this compound could include starting materials like 2-methylphenol and 2-chloroethylamine, as well as solvents used in the synthesis. The mass spectra of these impurities would be compared to library data for positive identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions and for the preliminary assessment of a compound's purity. advion.comijcrt.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

The principle of TLC involves spotting a small amount of the reaction mixture or the isolated product onto a TLC plate, which consists of a thin layer of a stationary phase (commonly silica gel) on an inert backing. ijcrt.org The plate is then placed in a developing chamber containing a suitable mobile phase. rsc.org The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. rsc.org

For monitoring the synthesis of this compound, a solvent system such as ethyl acetate/hexane (e.g., in a 1:3 ratio) can be effective. The spots on the developed TLC plate can be visualized under UV light or by using a staining agent, such as iodine crystals. rsc.org The Rf (retention factor) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification. rsc.org

Table 2: Example TLC System for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane (1:3 v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

This table provides an example system; the optimal mobile phase may vary depending on the specific impurities expected.

A pure sample of this compound should ideally show a single spot on the TLC plate. The presence of additional spots indicates the presence of impurities. ijcrt.org

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sci-hub.se If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction analysis can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. dgk-home.de This pattern is then used to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. dgk-home.de

While no specific X-ray crystallographic data for this compound is readily available in the searched literature, this technique remains the gold standard for structural elucidation of crystalline compounds. sci-hub.senih.gov For related molecules, X-ray crystallography has been instrumental in understanding their binding to biological targets. nih.gov

Computational Chemistry for Predictive Analysis of Spectra and Structure

Computational chemistry offers powerful tools for predicting the spectroscopic and structural properties of molecules like this compound. schrodinger.com Techniques such as Density Functional Theory (DFT) can be used to calculate theoretical NMR, IR, and mass spectra, which can then be compared with experimental data to confirm the structure. schrodinger.com

For instance, computational models can predict the chemical shifts of protons and carbons in the NMR spectrum. These predicted spectra can be invaluable in assigning the signals in the experimental spectrum to specific atoms in the molecule. Similarly, predicted IR spectra can help in the assignment of vibrational frequencies to specific functional groups.

Quantum chemistry packages can also be used to predict the fragmentation patterns in mass spectrometry, aiding in the interpretation of experimental mass spectra. chemrxiv.org Furthermore, computational methods can be employed to explore the conformational landscape of flexible molecules like this compound, providing insights into its preferred three-dimensional structure in the gas phase or in solution. schrodinger.com

The integration of computational predictions with experimental data provides a comprehensive approach to the structural elucidation and characterization of this compound.

Applications in Advanced Materials Science and Other Fields

Use as a Building Block in Polymer Chemistry

In polymer chemistry, the synthesis of polyamides requires the reaction of monomers containing specific functional groups, typically a diamine and a dicarboxylic acid or its more reactive derivative, a dioyl dichloride. savemyexams.com The primary amine group in 2-(2-methylphenoxy)ethylamine allows it to react with carboxylic acid groups to form a stable amide bond, which is the characteristic repeating link in polyamides. savemyexams.com

While its monofunctional nature (containing only one amine group) means it would typically act as a chain-terminating or capping agent to control molecular weight in a standard polycondensation reaction, its true value lies in its use as a building block for more complex monomers. It can be incorporated as a side chain to modify the properties of a polymer or be chemically altered to create a difunctional monomer suitable for polymerization. For instance, derivatives of phenoxyethylamine can be used in the synthesis of specialized polyamides and polyimides. researchgate.net The incorporation of the 2-methylphenoxy group can impart specific properties to the final polymer, such as altered thermal stability, solubility, and mechanical characteristics. Chemical suppliers categorize the compound under building blocks for polymer science, indicating its role in this field. bldpharm.com

Catalysis and Ligand Design in Inorganic Chemistry

The field of inorganic chemistry and catalysis benefits from ligands that can form stable complexes with metal ions, thereby modulating their reactivity. mdpi.com The structure of this compound, containing both a nitrogen atom (in the amine) and an oxygen atom (in the ether), makes it a potential bidentate ligand capable of coordinating with a single metal center through both atoms.

The amine reactivity of this compound allows its nitrogen atom to coordinate with various metal ions. vulcanchem.com The presence of the ether oxygen creates the possibility of chelation, forming a stable five-membered ring with a coordinated metal ion. This N,O-donor ligand structure is analogous to other well-studied amine-ether compounds used in coordination chemistry. For example, related flexible acyclic amines have been shown to form stable complexes with f-block metal ions (like Lanthanides and Actinides), influencing their photophysical and magnetic properties. figshare.comnih.gov The steric and electronic properties of the 2-methylphenoxy group can influence the coordination geometry and the stability of the resulting metal complex. This tunability is crucial for designing catalysts for specific chemical transformations, such as hydrogenation or oxidation reactions. mdpi.comnih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules (linkers). While direct research citing this compound in a synthesized MOF is not prominent, its functional groups are suitable for the design of MOF linkers. To be used as a primary linker, the molecule would need to be modified to possess at least two coordination sites, for example, by adding a carboxylic acid or another coordinating group to the aromatic ring. Alternatively, it could function as a modifying agent that coordinates to the metal nodes within a pre-existing MOF structure, tuning the framework's properties. Some chemical suppliers list the compound under the category of MOF ligands, and structurally related compounds have been associated with this application, suggesting its potential in this area of materials science. bldpharm.comfluorochem.co.uk

Coordination Chemistry with Metal Ions

Intermediate in Specialty Chemical Production

One of the most significant roles of this compound is as an intermediate in the synthesis of high-value, specialty chemicals. vandemark.com Its defined structure serves as a starting point for building more complex molecules for various applications, including pharmaceuticals and agrochemicals. The synthesis often involves reactions at the primary amine, such as acylation or alkylation, to attach further functionalities. vulcanchem.com

The development of Herbicidal Ionic Liquids (HILs) is an emerging area in agricultural science aimed at improving the efficacy and reducing the environmental impact of herbicides. researchgate.net HILs consist of an active herbicidal anion paired with a suitable cation. The core structure of this compound is related to that of known phenoxyacetic acid herbicides, such as MCPA (4-chloro-2-methylphenoxyacetic acid). researchgate.netnih.govnih.gov While not a direct precursor in the provided literature, the amine group of this compound could be chemically modified (e.g., through quaternization) to form a cation. This cation could then be paired with a herbicidal anion, like glyphosate or 2,4-D, to create a novel HIL. researchgate.net This application is plausible given that structurally similar phenoxy ethylamine derivatives are explored for this purpose.

Research in Electronic and Optical Materials

Research into electronic and optical materials involves designing molecules and polymers for applications such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors. ucsb.edumdpi.com These applications often require materials with specific energy levels and charge-transport properties. The phenoxy-amine structure is a motif found in molecules designed for such purposes. ambeed.com The aromatic ring and lone pair electrons on the nitrogen and oxygen atoms of this compound contribute to its electronic profile. While direct studies on this compound for these applications are not widely reported, it serves as a potential building block. More complex derivatives could be synthesized for use in organic electronics, where precise tuning of molecular structure is key to achieving desired optical and electronic properties. sjsu.edu

Table of Potential Applications

| Field | Specific Application | Role of this compound | Relevant Functional Groups |

|---|---|---|---|

| Polymer Chemistry | Synthesis of Polyamides | Building block for monomers or as a chain modifier. savemyexams.combldpharm.com | Primary Amine (-NH₂) |

| Inorganic Chemistry | Catalysis and Ligand Design | Bidentate N,O-donor ligand for metal complexes. mdpi.comvulcanchem.com | Primary Amine (-NH₂), Ether (-O-) |

| Materials Science | Metal-Organic Frameworks | Potential component for MOF linkers or modifiers. bldpharm.comfluorochem.co.uk | Primary Amine (-NH₂), Aromatic Ring |

| Specialty Chemicals | Agrochemicals & Pharmaceuticals | Intermediate for complex molecule synthesis. | Primary Amine (-NH₂), Aromatic Ring |

| Agricultural Science | Herbicidal Ionic Liquids | Potential precursor for the cationic component. researchgate.net | Primary Amine (-NH₂) |

| Materials Science | Electronic & Optical Materials | Structural motif for molecules in organic electronics. ucsb.eduambeed.com | Aromatic Ring, Ether (-O-), Amine (-NH₂) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| 4-chloro-2-methylphenoxyacetic acid (MCPA) |

| Glyphosate |

| N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine |

Safety and Environmental Considerations in Research Settings

Toxicological Profiles and Mechanisms (excluding exposure limits)

The toxicological profile of 2-(2-methylphenoxy)ethylamine is not exhaustively studied, but available data from safety sheets and studies on related compounds allow for a preliminary assessment. The compound is classified as harmful if swallowed and causes serious eye irritation. bldpharm.com

The primary mechanism of action for this compound is believed to involve its interaction with various biological targets, such as neurotransmitter receptors. As a phenethylamine derivative, its structure allows the ethylamine group to form hydrogen bonds and electrostatic interactions, while the phenoxy group can influence binding affinity to specific biological sites. This structural similarity to other bioactive molecules suggests potential interactions with serotonin and dopamine receptor systems.

While specific toxicokinetic data for this compound is limited, a study on the structurally related compound, N-cyclopropyl-2-chlorophenoxyethylamine-HCl, showed that it is metabolized in humans, with 2-chlorophenoxyacetic acid identified as a metabolite in urine. nih.gov Acute toxicity data for a derivative, N-(2-chloroethyl)-N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)ethanamine, hydrochloride, has been reported, showing a lethal dose (LD50) of 40 mg/kg in mice via subcutaneous administration. chemsrc.com However, it is important to note that this is a more complex derivative and its toxicity may not be directly representative of this compound.

Table 1: Summary of Known Toxicological Information for this compound

| Hazard Classification | Description | GHS Code | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed | H302 | |

| Serious Eye Irritation | Causes serious eye irritation | H319 | bldpharm.com |

Environmental Fate and Degradation Studies

The environmental fate of a chemical is influenced by processes such as adsorption to soil particles, microbial degradation, and leaching into water systems. researchgate.netmdpi.com For phenoxy-containing compounds, soil properties like organic carbon and clay content are significant factors in determining their sorption and mobility. researchgate.net

Key processes influencing environmental fate include:

Adsorption/Desorption : The compound's affinity for soil particles. Non-polar pesticides tend to adsorb more strongly to soil organic matter. mdpi.com

Degradation : The breakdown of the compound, which can be microbial or chemical. Phenoxyacetic herbicides can undergo rapid microbial degradation in soil, with half-lives as short as a few days. researchgate.net However, the addition of other materials like ash can inhibit this process. researchgate.net

Leaching : The movement of the compound through the soil profile with water. Rapid degradation can classify a substance as a non-leacher. researchgate.net

A stability study on a derivative, 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide, indicated no degradation over 28 days under accelerated conditions (40°C/75% RH), suggesting that some derivatives can be persistent. vulcanchem.com Given its structure, this compound's fate would likely be influenced by soil microbial activity and organic matter content. researchgate.netmdpi.com

Table 2: Factors Influencing Environmental Fate of Structurally Similar Compounds

| Factor | Influence on Environmental Fate | Source(s) |

| Soil Organic Matter | Increases adsorption of non-polar compounds, reducing mobility. | mdpi.com |

| Clay Content | Can increase sorption of certain chemicals. | researchgate.net |

| Microbial Activity | Primary driver of degradation for many organic compounds, including phenoxy herbicides. | researchgate.net |

| Soil Moisture & pH | Affects the rate of microbial degradation and chemical hydrolysis. | mdpi.com |

| Rainfall | Can increase the transport of less-adsorbed compounds to surface water or groundwater. | researchgate.net |

Safe Handling and Storage Practices in Research Laboratories

Due to its hazardous properties, strict safety protocols must be followed when handling this compound in a laboratory setting.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear tightly fitting safety goggles. chemicalbook.com

Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use. chemicalbook.com

Body Protection: A chemical-resistant lab coat is required.

Respiratory Protection: All handling should be performed in a chemical fume hood to prevent inhalation of vapors.

Spill Management: In case of a spill, absorb the material with an inert substance like silica gel or sand. The area should then be neutralized with a dilute acid, such as acetic acid. Collect all waste material in appropriately labeled, sealed containers for hazardous waste disposal. chemicalbook.com

Handling and Storage:

Handling: Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practices. chemicalbook.comfishersci.com Avoid contact with skin, eyes, and clothing. chemicalbook.com Do not store on benchtops where they are unprotected. iu.edu

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. chemicalbook.comfishersci.com A recommended storage temperature is between 2–8°C. The compound should be stored under an inert atmosphere and kept in a dark place. bldpharm.com It must be stored separately from oxidizing agents and acids to prevent incompatible reactions. Chemicals should never be stored above eye-level, and secondary containment should be used. iu.edu

Table 3: Summary of Safe Handling and Storage Practices

| Aspect | Recommendation | Source(s) |

| Eye Protection | Tightly fitting safety goggles. | chemicalbook.com |

| Skin Protection | Nitrile gloves and chemical-resistant lab coat. | |

| Respiratory | Use only in a chemical fume hood. | |

| Storage Temperature | 2–8°C. | |

| Storage Conditions | Airtight container, inert atmosphere, dark place, away from incompatible materials (oxidizers, acids). | bldpharm.comchemicalbook.comfishersci.com |

| Spill Cleanup | Absorb with inert material, neutralize with dilute acetic acid, and dispose of as hazardous waste. | chemicalbook.com |

Future Research Directions and Unexplored Avenues

Advancements in Targeted Synthesis and Derivatization

Future synthetic strategies will focus on creating derivatives of 2-(2-methylphenoxy)ethylamine with enhanced properties. The introduction of various functional groups to the core structure is a key area of exploration. For instance, adding electron-withdrawing groups like nitro or halogen to the phenyl ring can modulate receptor binding affinity. Similarly, substituting the methyl group with methoxy or chloro groups has been shown to alter the activity of analogous compounds.

The development of more efficient and scalable synthetic routes is also a priority. While traditional methods involve the alkylation of 2-methylphenol with a halogenated ethylamine derivative, newer one-pot methods are being explored to streamline the process. These advanced synthetic approaches will facilitate the production of a diverse library of derivatives for further study.

Deepening Understanding of Biological Mechanisms at the Molecular Level

A fundamental goal of future research is to gain a more profound understanding of how this compound and its derivatives interact with biological systems at the molecular level. The compound's structural similarity to neurotransmitters suggests potential interactions with serotonin and dopamine receptors, making it a candidate for the development of agents for mood and neurological disorders.

Detailed in vitro assays, such as receptor-binding studies with radiolabeled ligands, will be crucial for evaluating the affinity of new derivatives for specific receptors. Furthermore, investigating the compound's influence on enzyme activity, such as its potential inhibition of cytochrome P450 enzymes, is essential for understanding its metabolic profile and potential for drug-drug interactions. vulcanchem.com

Novel Applications in Emerging Technologies

The potential applications of this compound and its analogs extend beyond traditional pharmacology. In the field of materials science, for example, its amine group makes it a candidate as a curing agent for epoxy resins, potentially improving the thermal stability and mechanical strength of polymers. vulcanchem.com

Further research will likely explore the integration of this compound into other emerging technologies. Its unique chemical properties could be leveraged in the development of new sensors, catalysts, or other advanced materials. As our understanding of the molecule's structure-activity relationships grows, so too will the possibilities for its application in diverse technological fields.

Development of Analogs with Enhanced Selectivity and Efficacy

A primary focus of future research will be the rational design and synthesis of analogs of this compound with improved selectivity and therapeutic efficacy. By systematically modifying the chemical structure, researchers aim to develop compounds that target specific biological pathways with greater precision, thereby maximizing desired effects while minimizing off-target interactions.

Computational tools, such as quantitative structure-activity relationship (QSAR) models, will play a vital role in this process. For example, these models can predict how specific structural modifications, like the introduction of a trifluoromethyl group, might enhance selectivity for a particular receptor. vulcanchem.com This predictive power allows for a more targeted approach to analog design, saving time and resources in the laboratory.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides a rich landscape for interdisciplinary collaboration. The convergence of expertise from fields such as organic chemistry, pharmacology, molecular biology, and materials science will be essential for fully realizing the compound's potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-methylphenoxy)ethylamine in laboratory settings?

- Methodological Answer : The synthesis typically involves alkylation of 2-methylphenol with a halogenated ethylamine derivative. For example, reacting 2-methylphenol with 2-chloroethylamine hydrochloride in the presence of a base like potassium carbonate under reflux conditions. Purification via recrystallization or column chromatography is advised to isolate the product .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with a solvent system of ethyl acetate/hexane (1:3). Confirm product identity via H NMR (expected signals: δ 6.8–7.2 ppm for aromatic protons, δ 3.8–4.1 ppm for ethoxy group) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and neutralize with dilute acetic acid. Collect waste in labeled containers for hazardous disposal .

- Storage : Store in airtight containers at 2–8°C, separated from oxidizing agents and acids to prevent unintended reactions .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) and UV detection at 254 nm. Compare retention times with a certified reference standard .

- Spectroscopy : FT-IR analysis should show characteristic peaks for amine N-H stretching (~3300 cm) and aromatic C-O-C stretching (~1250 cm) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity?

- Methodological Answer :

- Derivatization Strategies : Introduce electron-withdrawing groups (e.g., nitro or halogen) at the phenyl ring to modulate receptor binding affinity. For example, substituting the methyl group with methoxy or chloro groups has shown altered activity in analogous compounds .

- Activity Testing : Use in vitro assays (e.g., receptor-binding studies with radiolabeled ligands) to evaluate affinity for serotonin or dopamine receptors. Compare results with unmodified derivatives .

Q. How should researchers address contradictions in reported metabolic pathways of this compound derivatives?

- Methodological Answer :

- Comparative Studies : Replicate conflicting experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use LC-MS/MS to track metabolite formation (e.g., hydroxylated or demethylated products) .

- Enzyme Inhibition Assays : Test cytochrome P450 isoforms (CYP2D6, CYP3A4) to identify primary metabolic pathways. Co-incubate with selective inhibitors (e.g., quinidine for CYP2D6) to confirm enzyme specificity .

Q. What advanced analytical techniques are suited for studying this compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips and measure binding kinetics in real-time. Calculate dissociation constants () from equilibrium binding curves .

- Molecular Dynamics Simulations : Use software like GROMACS to model ligand-receptor interactions. Focus on hydrogen bonding between the amine group and conserved aspartate residues in receptor binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.